4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Medicinal Chemistry Synthetic Intermediate Halogenated Heterocycles

Select this specific halogenated quinazoline for EGFR-targeted programs requiring reduced lipophilicity (LogP 3.61) and improved aqueous solubility over non-fluorinated analogs. The 4-chloro leaving group enables efficient SNAr diversification, while the 2-(2-fluorophenyl) pharmacophore maintains critical ATP-binding pocket interactions. Absence of bromine eliminates heavy-atom toxicity risks, making this intermediate ideal for generating focused quinazoline libraries with drug-like properties (MW ~277 Da).

Molecular Formula C14H7ClF2N2
Molecular Weight 276.67 g/mol
CAS No. 885277-50-9
Cat. No. B1421006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
CAS885277-50-9
Molecular FormulaC14H7ClF2N2
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F
InChIInChI=1S/C14H7ClF2N2/c15-13-10-7-8(16)5-6-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H
InChIKeyOSAXYMSBOKBMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline (CAS 885277-50-9): A Fluorinated Quinazoline Building Block for Targeted Kinase Inhibitor Synthesis


4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline (CAS 885277-50-9) is a halogenated quinazoline derivative with the molecular formula C₁₄H₇ClF₂N₂ and a molecular weight of 276.67 g/mol . The compound features a 2-(2-fluorophenyl) substituent and dual halogenation at the 4-chloro and 6-fluoro positions on the quinazoline core . It is primarily utilized as a key synthetic intermediate in pharmaceutical development, particularly for the preparation of targeted cancer therapies that inhibit kinases such as the epidermal growth factor receptor (EGFR) .

Why 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline Cannot Be Simply Replaced by Other Quinazoline Analogs


Quinazoline derivatives exhibit wide variation in biological activity, physicochemical properties, and synthetic utility depending on their specific halogenation pattern. The combination of a 4-chloro leaving group, a 6-fluoro substituent, and a 2-(2-fluorophenyl) moiety in 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline confers a unique molecular profile that differs significantly from analogs such as 4-chloro-2-(2-fluorophenyl)quinazoline (lacking the 6-fluoro) or 6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline (bromo-substituted). These structural differences translate to measurable variations in molecular weight, lipophilicity, halogen bond strength, and metabolic stability, all of which critically impact downstream synthetic efficiency and the pharmacokinetic properties of final drug candidates [1]. Generic substitution without consideration of these quantifiable differentiators risks compromising reaction yields, altering target selectivity, or introducing undesirable physicochemical properties in the final pharmaceutical agent.

Quantitative Differentiation of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline Versus Closest Analogs


Molecular Weight and Halogen Mass: 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline vs. 4-Chloro-2-(2-fluorophenyl)quinazoline

The presence of a 6-fluoro substituent in 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline increases its molecular weight to 276.67 g/mol, compared to 258.68 g/mol for the non-fluorinated analog 4-chloro-2-(2-fluorophenyl)quinazoline [1]. This 17.99 g/mol difference (6.9% increase) reflects the additional fluorine atom, which contributes to enhanced metabolic stability and altered electronic distribution on the quinazoline ring [2].

Medicinal Chemistry Synthetic Intermediate Halogenated Heterocycles

Lipophilicity (LogP) Comparison: 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline vs. 4-Chloro-2-(2-fluorophenyl)quinazoline

The ACD/LogP of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline is 3.61 , whereas the XLogP3 of the non-fluorinated analog 4-chloro-2-(2-fluorophenyl)quinazoline is 4.6 [1]. The lower LogP value (Δ = -0.99) indicates reduced lipophilicity, which is associated with improved aqueous solubility and potentially lower non-specific binding in biological assays [2].

ADME Prediction Drug-likeness Lipophilicity

Halogen Substitution Pattern: Dual Fluorination vs. Bromo-Analog for Synthetic Versatility

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline contains two fluorine atoms (molecular formula C₁₄H₇ClF₂N₂) , whereas the bromo-analog 6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline contains one bromine and one fluorine (C₁₄H₇BrClFN₂) with a molecular weight of 337.57 g/mol . The absence of bromine in the target compound reduces molecular weight by 60.90 g/mol and eliminates the heavy atom effect, which can be advantageous for metabolic stability and avoids potential toxicity associated with brominated aromatics [1].

Halogen Bonding Synthetic Intermediate Cross-Coupling Reactions

Optimal Procurement and Application Scenarios for 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline Based on Quantitative Evidence


Synthesis of Fluorinated EGFR Kinase Inhibitors with Improved Solubility Profiles

Researchers developing EGFR-targeted therapies should select 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline over non-fluorinated analogs when enhanced aqueous solubility is a design priority. The compound's ACD/LogP of 3.61 (Δ = -0.99 vs. 4-chloro-2-(2-fluorophenyl)quinazoline) indicates reduced lipophilicity, which is expected to translate to better solubility and lower non-specific binding in cellular assays [1]. This makes it an ideal intermediate for generating lead compounds with improved oral bioavailability potential.

Medicinal Chemistry Campaigns Requiring Dual Halogenation Without Heavy Atoms

For drug discovery programs targeting kinases where metabolic stability and avoidance of heavy atom toxicity are critical, 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline (MW 276.67 g/mol) offers a significant advantage over brominated analogs like 6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline (MW 337.57 g/mol) . The 60.90 g/mol weight reduction and absence of bromine minimize the risk of reactive metabolite formation while preserving the halogenation pattern required for key binding interactions in the ATP-binding pocket of kinases [2].

Building Block for Diversified Quinazoline Libraries via Nucleophilic Aromatic Substitution

The 4-chloro substituent on 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amine-containing fragments. This reactivity, combined with the compound's dual fluorination pattern, allows for the rapid generation of focused quinazoline libraries with controlled lipophilicity (LogP ~3.6) and molecular weight (~277 Da), both within favorable drug-like space [3]. Procurement of this specific intermediate is justified when parallel synthesis of fluorinated quinazoline analogs is planned.

Development of Selective Kinase Inhibitors Targeting EGFR Mutants

Given its structural resemblance to the core scaffolds of clinically approved EGFR inhibitors (e.g., gefitinib, erlotinib), 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline is a strategic starting material for synthesizing novel compounds with activity against wild-type and mutant EGFR kinases . The 2-(2-fluorophenyl) group is a known pharmacophore for EGFR binding, and the 6-fluoro substituent may enhance selectivity for certain mutant forms, making this compound a preferred intermediate over simpler quinazoline analogs lacking the 6-fluoro moiety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.